2-(4-Methylphenyl)ethen-1-one
Description
Properties
CAS No. |
58784-43-3 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
InChI |
InChI=1S/C9H8O/c1-8-2-4-9(5-3-8)6-7-10/h2-6H,1H3 |
InChI Key |
SDOGCQCEZASWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)ethenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5CH3+CH3COClAlCl3C6H4(CH3)COCH3+HCl
Industrial Production Methods
In industrial settings, the production of 2-(4-Methylphenyl)ethenone often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry approaches, such as biocatalysis with Saccharomyces cerevisiae and natural deep eutectic solvents, has also been explored to produce chiral building blocks from acetophenone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)ethenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzoic acid.
Reduction: It can be reduced to 4-methylphenylethanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylphenylethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methylphenyl)ethenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)ethenone involves its interaction with various molecular targets and pathways. As an electrophilic compound, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. The presence of the carbonyl group in the molecule makes it reactive towards nucleophiles, leading to the formation of various adducts and derivatives .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 4-methylphenyl moiety is a common feature in several compounds across the evidence. Key comparisons include:
- Electron-donating vs. electron-withdrawing groups :
- The methyl group in 2-(4-methylphenyl)ethen-1-one is electron-donating, enhancing the stability of the aromatic ring but reducing electrophilicity at the ketone carbonyl compared to derivatives with electron-withdrawing substituents (e.g., sulfonyl or nitro groups).
- In 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one (), the methylsulfonyl group increases polarity and hydrogen-bonding capacity, leading to a higher melting point (187°C) compared to the methylthio analogue (105°C) .
Physical Properties
Comparative data for melting points and solubility:
| Compound Name | Substituent | Melting Point (°C) | Key Properties |
|---|---|---|---|
| 2-(4-Methylphenyl)ethen-1-one (hypothetical) | 4-Methyl | Not reported | Likely low polarity, moderate solubility |
| 2-[4-(Methylthio)phenyl]chromenone (1) | 4-Methylthio | 105 | Moderate polarity, higher solubility |
| 2-[4-(Methylsulfonyl)phenyl]chromenone (1) | 4-Methylsulfonyl | 187 | High polarity, low organic solubility |
| 1-(4-Ethylphenyl)-2-methylpropan-1-one (8) | 4-Ethyl | Not reported | Increased hydrophobicity vs. methyl |
The methyl group in the target compound likely results in a lower melting point compared to sulfonyl or thio derivatives due to reduced intermolecular interactions .
Research Findings and Implications
- Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl) significantly elevate melting points and alter solubility, critical for pharmaceutical formulation .
- Synthetic Flexibility : Base-catalyzed condensations () are versatile for generating diverse aryl ketones, though yields vary with substituent steric demands .
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